![molecular formula C14H19NO4 B558148 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid CAS No. 30925-08-7](/img/structure/B558148.png)
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid” is a unique chemical compound. It has a linear formula of C13H17O4N1 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringN(C)(c1c(cccc1)C(=O)O)C(=O)OC(C)(C)C
. This indicates that the compound contains a phenyl group (c1c(cccc1)), a tert-butoxycarbonyl group (OC©©C), and a methylamino group (N©). Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 251.28 . The compound is stored in a dry, cool, and well-ventilated place .Scientific Research Applications
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid: Applications in Scientific Research:
Peptide Synthesis
This compound is commonly used in the solid-phase synthesis of peptides. It acts as an amino acid precursor that can be incorporated into peptide chains during synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function during the synthesis process, which can be removed under acidic conditions without affecting the rest of the molecule .
Protein Assembly
It has applications in directing protein assembly through synthetic molecular recognition motifs. This involves using the compound as a building block for creating complex protein structures with specific functions .
Antibiotic and Hemolytic Activity Studies
The compound is used in the synthesis of gramicidin S cyclic analogs, which are studied for their antibiotic and hemolytic activities. This is significant in the development of new antibiotics and understanding cell membrane interactions .
Inhibitor Synthesis
It plays a role in the synthesis of modified analogs of inhibitors, such as those used in targeting HCV protease, an enzyme critical for the replication of hepatitis C virus .
Receptor Agonist Synthesis
This chemical is also utilized in the solid-phase synthesis of peptidic V1a receptor agonists. These agonists can mimic the action of natural hormones and are important in studying receptor functions and potential therapeutic applications .
Ionic Liquids Formation
The compound is involved in forming tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Safety And Hazards
properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COABPHLHHQAKPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619276 |
Source
|
Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid | |
CAS RN |
30925-08-7 |
Source
|
Record name | α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30925-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.